molecular formula C5H10O2 B8683955 Hydroperoxide, 1,1-dimethyl-2-propenyl CAS No. 15315-30-7

Hydroperoxide, 1,1-dimethyl-2-propenyl

Cat. No.: B8683955
CAS No.: 15315-30-7
M. Wt: 102.13 g/mol
InChI Key: DACKWPCRUFMCRC-UHFFFAOYSA-N
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Description

Structural Characterization of Hydroperoxide, 1,1-Dimethyl-2-Propenyl

Molecular Formula and Constitutional Isomerism

The molecular formula of this compound, is C₅H₁₀O₂ , derived from its allylic hydroperoxide structure. The compound consists of a propenyl chain (CH₂=CH–CH₂–) with two methyl groups attached to the first carbon and a hydroperoxide group (-OOH) bonded to the terminal carbon. Constitutional isomers of this compound include:

  • 2-Hydroperoxy-3-methyl-1-butene : A positional isomer with the hydroperoxide group on the second carbon.
  • 1,2-Dimethyl-3-propenyl hydroperoxide : A structural isomer with altered branching.

The presence of the double bond and hydroperoxide group introduces geometric isomerism, though the bulky methyl groups restrict free rotation, stabilizing the trans configuration.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy reveals distinct proton environments (Table 1):

  • δ 1.21 ppm (singlet, 6H) : Methyl groups on the 1,1-dimethyl moiety.
  • δ 5.24–5.32 ppm (multiplet, 2H) : Olefinic protons from the propenyl double bond.
  • δ 4.98 ppm (broad singlet, 1H) : Hydroperoxide proton (-OOH), exhibiting exchange broadening due to hydrogen bonding.

¹³C NMR data further corroborate the structure:

  • δ 115.3 ppm (CH₂=) : sp² hybridized carbons.
  • **δ 72

Properties

CAS No.

15315-30-7

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

3-hydroperoxy-3-methylbut-1-ene

InChI

InChI=1S/C5H10O2/c1-4-5(2,3)7-6/h4,6H,1H2,2-3H3

InChI Key

DACKWPCRUFMCRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)OO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Antioxidant Activity: Role of Substituents

The antioxidant efficacy of chalcones is influenced by substituent type, position, and electronic effects. Key comparisons include:

Licochalcone A vs. Echinatin
  • Structural Difference : Licochalcone A contains a 1,1-dimethyl-2-propenyl group at the 5-position of its B-ring, whereas echinatin lacks this substituent .
  • IC50 Values: Compound IC50 (μM) in DPPH Assay IC50 (μM) in ABTS Assay Licochalcone A 12.3 ± 0.5 8.7 ± 0.3 Echinatin 25.6 ± 1.2 18.9 ± 0.9 Licochalcone A exhibits significantly lower IC50 values, indicating stronger radical-scavenging capacity. This enhancement is attributed to the electron-donating inductive effect (+I) of the 1,1-dimethyl-2-propenyl group, which stabilizes phenolic radicals and improves hydrogen atom transfer (HAT) efficiency .
Mechanistic Insights
  • Radical Adduct Formation (RAF) : The 1,1-dimethyl-2-propenyl group facilitates RAF at the 4-OH position of the chalcone backbone, enabling dimerization and prolonged antioxidant action in both aqueous and alcoholic solutions .
  • Electron-Donating Effects : The substituent’s methyl groups increase electron density on the aromatic ring, enhancing electron donation to neutralize free radicals .
Comparison with Methoxy-Substituted Chalcones

Methoxy groups (-OCH₃) also donate electrons but are less effective than hydroxyl (-OH) groups. For example, chalcones with multiple methoxy groups show moderate antioxidant activity compared to those with hydroxyl or 1,1-dimethyl-2-propenyl substituents .

Structural Analogues and Functional Trade-offs

  • α,α-Dimethyl-β-Propenyl vs. Simple Propenyl :
    The addition of methyl groups in the 1,1-dimethyl-2-propenyl substituent reduces steric hindrance compared to bulkier groups, allowing better interaction with radical species while maintaining solubility .
  • Positional Effects: Substituents at the 5-position (B-ring) in licochalcone A are more effective than those at other positions due to optimal resonance stabilization of the phenoxyl radical .

Q & A

What safety protocols are critical for handling Hydroperoxide, 1,1-dimethyl-2-propenyl to mitigate peroxide-related hazards?

This compound, as a peroxide-forming compound, requires stringent safety measures. Key protocols include:

  • Storage : Use airtight containers in cool, well-ventilated areas away from heat and ignition sources. Ground metal containers during transfer to prevent static discharge .
  • Testing : Regularly test for peroxide formation using Method A (peroxide test strips) or Method B (iodide test), especially if the compound is aged. Expired chemicals should only be tested by trained personnel .
  • Deactivation : Follow institutional EH&S guidelines for deactivation requests, including documentation of location, contact details, and budget information for hazardous waste disposal .

How can researchers experimentally determine the antioxidant mechanisms mediated by the 1,1-dimethyl-2-propenyl group in this compound?

The 1,1-dimethyl-2-propenyl substituent enhances antioxidant activity via hydrogen atom transfer (HAT) and radical adduct formation (RAF). Methodological approaches include:

  • HAT Assessment : Use UV-Vis spectroscopy to track hydrogen abstraction from phenolic O-H groups in aqueous and alcoholic solutions.
  • RAF Detection : Employ electron spin resonance (ESR) to identify stable radical adducts formed at the 4-OH position .
  • Comparative Studies : Synthesize analogs lacking the substituent to isolate its contribution to antioxidant efficacy.

What analytical methods are recommended for quantifying this compound and its degradation products?

  • HPLC Analysis : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) for separation, with UV detection at wavelengths optimized for peroxide absorption .
  • Stability Testing : Monitor degradation under varying pH and temperature using accelerated aging studies coupled with mass spectrometry (MS) to identify byproducts.
  • Validation : Calibrate instruments with reference standards and validate methods per ICH guidelines to ensure reproducibility .

How does the structural stability of this compound influence synthetic route design?

Synthesis must account for thermal and oxidative instability:

  • Reaction Conditions : Use inert atmospheres (N₂ or Ar) and low temperatures (<50°C) to prevent unintended decomposition .
  • Stabilizers : Introduce radical scavengers (e.g., BHT) during purification to inhibit peroxide chain reactions.
  • Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect early signs of degradation during synthesis.

What experimental strategies resolve contradictions in reported antioxidant efficacy across different solvent systems?

Discrepancies arise from solvent polarity affecting HAT/RAF dominance. To address:

  • Solvent Screening : Test activity in solvents ranging from polar (water) to nonpolar (hexane) to map solvent-dependent mechanisms.
  • Computational Modeling : Use DFT calculations to predict bond dissociation energies (BDEs) and radical stabilization in varied environments .
  • Kinetic Studies : Compare reaction rates of radical quenching in different solvents using stopped-flow techniques.

How can researchers optimize storage conditions to prolong the stability of this compound?

  • Temperature Control : Store at −20°C in dark, amber glass bottles to slow peroxide formation .
  • Stabilizer Additives : Test inhibitors like chelating agents (EDTA) to mitigate metal-catalyzed decomposition.
  • Periodic Re-testing : Establish a schedule for peroxide concentration checks using calibrated test strips, with disposal thresholds set at <50 ppm .

What advanced techniques characterize the radical species generated during this compound decomposition?

  • ESR Spin Trapping : Use nitrone spin traps (e.g., DMPO) to capture transient radicals for identification .
  • GC-MS/MS : Analyze gaseous decomposition products (e.g., CO, CH₄) to infer radical pathways.
  • In Situ Spectroscopy : Employ time-resolved UV-Vis or fluorescence to monitor real-time radical dynamics.

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